N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole moiety linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a 2-phenoxyacetamide group. Its molecular formula is C₂₀H₂₀N₄O₅S, with a molecular weight of 428.46 g/mol. Structural characterization tools such as X-ray crystallography (using SHELX ) and NMR spectroscopy are critical for confirming its configuration.
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-14(2)21-27-19(13)22-28(24,25)17-10-8-15(9-11-17)20-18(23)12-26-16-6-4-3-5-7-16/h3-11,22H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOZUCJZCVKAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O7S |
| Molecular Weight | 436.4 g/mol |
| LogP | 1.9068 |
| Polar Surface Area | 151.257 Ų |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Experimental Data
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent .
- Inhibition of Enzymatic Activity : Research demonstrated that this compound inhibited the activity of specific kinases involved in cell proliferation and survival pathways .
- Microbial Assays : In vitro assays indicated that the compound displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Weight (g/mol) | Activity Type |
|---|---|---|
| N-{4-[sulfamoyl]phenyl}-2-fluorobenzamide | 389.4 | Anticancer |
| N-{4-[sulfamoyl]phenyl}-3-methoxy-4-nitro-pyrazole | 436.4 | Enzyme inhibition |
| N-[4-(3,4-dimethylisoxazolyl)sulfamoyl]acetamide | 309.34 | Antimicrobial |
Comparison with Similar Compounds
Phenoxy Group Modifications
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide (): Features a 4′-methylbiphenyl group instead of a simple phenoxy. Molecular weight: ~480 g/mol (estimated).
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide (): Substituted with 2,3-dimethylphenoxy, introducing steric hindrance. Molecular weight: ~442 g/mol. Methyl groups may improve metabolic stability by blocking oxidation sites .
Heterocyclic Ring Variations
-
- Replace the 3,4-dimethylisoxazole with diverse heterocycles (e.g., 1,3-dioxoisoindoline, pyridine, pyrimidine).
- Example: C F2 (isoindoline-dione substituent) has a molecular weight of 495.52 g/mol.
- Bulky substituents like isoindoline-dione may reduce enzymatic degradation but increase molecular rigidity, affecting target binding .
- USP Sulfamethoxazole Related Compound A (): Simpler structure with a 5-methylisoxazol-3-yl group. Molecular weight: 295.31 g/mol.
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Impact on Activity |
|---|---|---|---|
| Target Compound | 428.46 | 3,4-Dimethylisoxazole, phenoxy | Balanced lipophilicity for membrane permeation |
| 4′-Methylbiphenyl Derivative (Ev. 2) | ~480 | Biphenyl extension | Enhanced hydrophobicity, reduced solubility |
| 2,3-Dimethylphenoxy Derivative (Ev. 3) | ~442 | Steric methyl groups | Improved metabolic stability |
| C F2 (Ev. 9) | 495.52 | Isoindoline-dione | Increased rigidity, potential for π-π interactions |
| USP Related Compound A (Ev. 10) | 295.31 | 5-Methylisoxazole | Simplified structure, lower molecular complexity |
Key Differences and Implications
Bioavailability: The target compound’s phenoxy group balances lipophilicity and solubility, whereas biphenyl derivatives () may suffer from poor solubility.
Metabolic Stability: Methylated phenoxy groups () and bulky heterocycles () likely resist oxidative metabolism.
Target Binding : The 3,4-dimethylisoxazole in the target compound may offer optimal steric and electronic complementarity to DHPS compared to pyridine or thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
